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Compound of Interest

Compound Name: 3,5-Difluoropropiophenone

Cat. No.: B1345727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 3,5-
Difluoropropiophenone and compares its fragmentation pattern with that of propiophenone

and its mono-halogenated analogs. This analysis, supported by experimental data and

protocols, offers insights into the influence of difluorination on the fragmentation pathways of

propiophenone derivatives, which is crucial for the structural elucidation of novel compounds in

drug development.

Comparison of Mass Spectra
The electron ionization (EI) mass spectra of 3,5-Difluoropropiophenone and its analogs

exhibit characteristic fragmentation patterns. The table below summarizes the major fragments

observed for each compound, with their corresponding mass-to-charge ratios (m/z) and relative

intensities.
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m/z

3,5-
Difluoropro
piophenone
(C₉H₈F₂O)

Propiophen
one
(C₉H₁₀O)

4'-
Fluoropropi
ophenone
(C₉H₉FO)

4'-
Chloropropi
ophenone
(C₉H₉ClO)

Fragment
Identity

170 • [M]⁺•

168 • [M]⁺•

152 • [M]⁺•

141 • (Base Peak) [M - C₂H₅]⁺

139 • (Base Peak) [M - C₂H₅]⁺

134 • [M]⁺•

123 • (Base Peak) [M - C₂H₅]⁺

113 • [C₆H₃F₂]⁺

111 • [C₆H₄Cl]⁺

105 • (Base Peak) [M - C₂H₅]⁺

95 • [C₆H₄F]⁺

77 • [C₆H₅]⁺

51 • [C₄H₃]⁺

29 • • • • [C₂H₅]⁺

Note: Data for 3,5-Difluoropropiophenone is based on predicted fragmentation patterns and

analysis of related compounds due to the limited availability of a complete, publicly accessible

dataset. The base peak is the most intense peak in the spectrum, assigned a relative intensity

of 100%.

The mass spectrum of propiophenone is characterized by a base peak at m/z 105,

corresponding to the benzoyl cation ([C₆H₅CO]⁺), and a significant peak at m/z 77,

representing the phenyl cation ([C₆H₅]⁺). In contrast, the halogenated analogs show a shift in

the base peak to the halogenated benzoyl cation. For 4'-Fluoropropiophenone, the base peak

is at m/z 123, and for 4'-Chloropropiophenone, it is at m/z 139. This indicates that the charge is
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preferentially retained on the aromatic portion of the molecule containing the electron-

withdrawing halogen.

For 3,5-Difluoropropiophenone, the molecular ion peak is expected at m/z 170. The base

peak is predicted to be the 3,5-difluorobenzoyl cation at m/z 141, resulting from the

characteristic alpha-cleavage of the ethyl group. Another significant fragment is anticipated at

m/z 113, corresponding to the 3,5-difluorophenyl cation.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
The following protocol outlines the general procedure for acquiring an electron ionization mass

spectrum of a small organic molecule like 3,5-Difluoropropiophenone.

Sample Preparation: A small amount of the purified solid or liquid sample (typically 1-2 mg) is

dissolved in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of

approximately 1 mg/mL.

Introduction into the Mass Spectrometer: The sample solution is introduced into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

The sample is then vaporized by heating under a high vacuum.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged molecular ion (M⁺•).

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation,

breaking into smaller, positively charged fragment ions and neutral radicals.

Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates

the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector,

which generates a signal proportional to the number of ions at each m/z value.
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Data Acquisition and Processing: The detector signals are processed by a computer to

generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway of 3,5-
Difluoropropiophenone
The fragmentation of 3,5-Difluoropropiophenone in EI-MS is primarily driven by the stability

of the resulting carbocations. The key fragmentation steps are illustrated in the following

diagram:

[C₉H₈F₂O]⁺•
m/z = 170

(Molecular Ion)

[C₇H₃F₂O]⁺
m/z = 141

(3,5-Difluorobenzoyl cation)
(Base Peak)- •C₂H₅

[C₂H₅]⁺
m/z = 29

(Ethyl cation)

- •C₇H₃F₂O

[C₆H₃F₂]⁺
m/z = 113

(3,5-Difluorophenyl cation)

- CO

Click to download full resolution via product page

Caption: Fragmentation pathway of 3,5-Difluoropropiophenone.

The primary fragmentation event is the α-cleavage, leading to the loss of an ethyl radical

(•C₂H₅) to form the highly stable 3,5-difluorobenzoyl cation at m/z 141, which is the base peak.

This cation can then lose a molecule of carbon monoxide (CO) to form the 3,5-difluorophenyl

cation at m/z 113. A less favorable fragmentation pathway involves the loss of the 3,5-

difluorobenzoyl radical to form the ethyl cation at m/z 29. The presence of two electron-

withdrawing fluorine atoms on the phenyl ring stabilizes the benzoyl and phenyl cations,

making these fragmentation pathways particularly favorable.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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